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The relentless pursuit of smaller and more powerful semiconductor devices has driven
significant advancements in photolithography, the cornerstone of microfabrication. Chemically
amplified resists (CARs) have been instrumental in this progress, and among the various
molecular architectures employed, adamantane derivatives have emerged as a critical
component, particularly for 193 nm (ArF) lithography and beyond. Their rigid, bulky structure
provides a unique combination of properties essential for high-resolution patterning.

This guide offers an objective comparison of the performance of various adamantane
derivatives in chemically amplified resists, supported by experimental data. We will delve into
key performance metrics, provide detailed experimental protocols for their evaluation, and
present a comparative analysis against alternative resist platforms.

Performance Comparison of Adamantane-Based
Resists

The performance of a photoresist is a delicate balance of several key parameters: sensitivity,
resolution, and line edge roughness (LER). The choice of the adamantane derivative within the
polymer backbone significantly influences these characteristics. Below is a summary of the
lithographic performance of various terpolymers containing different adamantyl methacrylates.
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Table 1: Lithographic Performance of Adamantane-Based Terpolymers under Different

Exposure Sources

Polymer ID

Acid Labile
Group
(Monomer)

ArF
Sensitivity
(mJicm?)

EUV
Sensitivity
(mJicm?)

EB
Sensitivity
(uClcm?)

Resolution
(EB)

P-M1

2-Methyl-2-
adamanty!l
methacrylate
(MAdMA)

16.2

4.4

12.0 100 nm L/S

P-E1

2-Ethyl-2-
adamantyl
methacrylate
(EAAMA)

10.3

2.8

7.7 70 nm L/S

P-P1

2-Propyl-2-
adamanty!
methacrylate
(PAAMA)

12.6

3.6

9.7 70 nm L/S

P-Al

2-
(Adamantane
-1-
carbonyloxy)-
1,1,1,3,3,3-
hexafluoropro
pan-2-yl
methacrylate
(AdIPMM)

26.5

8.2

22.1 100 nm L/S

P-E3

2-Ethyl-2-
adamantyl
methacrylate
(EADMA) with
different
polymer

composition

- 50 nm L/S
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Data compiled from Furukawa et al., 2008. The resolution for EB is presented as Line/Space
(L/S) patterns.

From the data, it is evident that the alkyl substituent on the adamantyl group plays a crucial role
in determining the resist's sensitivity. For instance, the ethyl-substituted adamantyl
methacrylate (P-E1) exhibits higher sensitivity across all exposure sources compared to the
methyl-substituted counterpart (P-M1). The order of resolution for some of the acid-labile
groups under electron beam exposure was determined to be approximately E1 (EAdMA) and
P-P1 (PAAMA) > P-M1 (MAdMA) and P-Al (AdIPMM)[1]. Further optimization of the polymer
composition, as seen with P-E3, can lead to significantly improved resolution, achieving 50 nm
lines and spaces[1].

Comparison with Non-Adamantane Photoresists

Adamantane-based resists offer significant advantages in terms of etch resistance due to their
high carbon density. However, they are often compared to other platforms like those based on
poly(4-hydroxystyrene) (PHS), which have been the workhorse for KrF (248 nm) lithography.

Table 2: Etch Rate Comparison of Adamantane-Based Polymer vs. PHS

Polymer Etch Gas Etch Rate (nm/min)

Adamantane-based
CFa 31-42
Methacrylate Copolymer

(Data not explicitly found for
Poly(4-hydroxystyrene) (PHS) CFa direct comparison under

identical conditions)

Adamantane-based
CF4/O2 81 -93
Methacrylate Copolymer

(Data not explicitly found for
Poly(4-hydroxystyrene) (PHS) CF4/O2 direct comparison under

identical conditions)

Etch rate data for a generic photoresist series, which includes polymers with high etch
resistance due to their composition. It is generally accepted that the incorporation of
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adamantane's bulky, cage-like structure enhances plasma etch resistance.[2]

While a direct, side-by-side numerical comparison of etch rates under identical conditions is not
readily available in the searched literature, it is a well-established principle that the higher
carbon-to-hydrogen ratio in adamantane-containing polymers leads to superior plasma etch
resistance compared to PHS-based resists[1][3]. LER in resists with adamantane derivatives is
suggested to be slightly inferior to that of PHS resists[1].

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective evaluation of
photoresist performance. Below are representative procedures for the synthesis of an
adamantane-based copolymer, its formulation into a photoresist, and the subsequent
lithographic evaluation.

Synthesis of Poly(2-ethyl-2-adamantyl methacrylate-co-
y-butyrolactone methacrylate)

This protocol describes the free-radical polymerization of 2-ethyl-2-adamantyl methacrylate
(EAdMA) and y-butyrolactone methacrylate (GBLMA) to form a copolymer commonly used in
193 nm photoresists.

Materials:

o 2-Ethyl-2-adamantyl methacrylate (EAdMA)

y-Butyrolactone methacrylate (GBLMA)

2,2'-Azobis(2-methylpropionitrile) (AIBN)

Tetrahydrofuran (THF), anhydrous

Methanol

Procedure:

e In a Schlenk flask, dissolve the desired molar ratio of EAAMA and GBLMA in anhydrous THF.
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Add AIBN (typically 1-2 mol% with respect to the total moles of monomers) to the solution.
Degas the solution by three freeze-pump-thaw cycles.

After the final thaw, backfill the flask with nitrogen or argon and heat the reaction mixture at
60-70 °C for 6-24 hours with constant stirring.

Monitor the polymerization progress by taking aliquots and analyzing the monomer
conversion using techniques like *H NMR or gas chromatography.

Once the desired conversion is reached, terminate the polymerization by cooling the flask in
an ice bath and exposing the solution to air.

Precipitate the polymer by slowly pouring the THF solution into a large excess of a non-
solvent, such as methanol, with vigorous stirring.

Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a
vacuum oven at 40-50 °C until a constant weight is achieved.

Characterize the resulting copolymer for its molecular weight (Mw), polydispersity index
(PDI) using gel permeation chromatography (GPC), and composition using *H NMR.

Photoresist Formulation

This protocol outlines the preparation of a chemically amplified resist solution using the

synthesized adamantane-based copolymer.

Materials:

Synthesized adamantane-based copolymer

Photoacid generator (PAG), e.g., triphenylsulfonium triflate
Quencher (base), e.g., trioctylamine

Propylene glycol methyl ether acetate (PGMEA)

0.2 um PTFE filter
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Procedure:

Dissolve the adamantane-based copolymer in PGMEA to achieve the desired solids content
(e.g., 10 wt%).

» Add the photoacid generator (typically 1-5 wt% relative to the polymer) and the quencher
(typically 0.1-0.5 wt% relative to the polymer) to the polymer solution.

 Stir the mixture at room temperature until all components are completely dissolved.

« Filter the final photoresist solution through a 0.2 um PTFE filter to remove any particulate
matter.

o Store the formulated resist in a dark, cool, and dry environment.

Lithographic Evaluation

This protocol describes a standard procedure for patterning a silicon wafer using the
formulated adamantane-based photoresist.

Materials:

Silicon wafer

Formulated photoresist solution

Developer: 2.38 wt% tetramethylammonium hydroxide (TMAH) in water

Deionized water

Procedure:

e Substrate Preparation: Clean a silicon wafer and apply an adhesion promoter like
hexamethyldisilazane (HMDS).

e Spin Coating: Dispense the photoresist solution onto the center of the wafer and spin-coat to
achieve the desired film thickness (e.g., 1500-3000 rpm for 30-60 seconds).
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o Soft Bake (Post-Apply Bake): Bake the coated wafer on a hotplate at a specific temperature
(e.g., 90-130 °C) for a set time (e.g., 60-90 seconds) to remove the casting solvent.

o Exposure: Expose the photoresist-coated wafer to a 193 nm ArF excimer laser (or other
radiation sources like EUV or an electron beam) through a photomask with the desired
pattern. The exposure dose will vary depending on the resist's sensitivity.

o Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate at a specific temperature
(e.g., 90-130 °C) for a set time (e.g., 60-90 seconds) to drive the acid-catalyzed deprotection
reaction.

o Development: Immerse the wafer in a 2.38 wt% TMAH developer solution for a specific time
(e.g., 30-60 seconds) to dissolve the exposed regions of the resist (for a positive-tone resist).

e Rinse and Dry: Rinse the wafer with deionized water and dry it with a stream of nitrogen.

o Pattern Analysis: Inspect the resulting patterns using a scanning electron microscope (SEM)
to evaluate resolution and line edge roughness.

Etch Resistance Evaluation

This protocol describes a method for measuring the plasma etch rate of the patterned
photoresist.

Materials:

Patterned silicon wafer

Plasma etcher (e.g., reactive ion etcher - RIE)

Etchant gas (e.g., CF4, CF4/O2)

Profilometer or ellipsometer
Procedure:

e Measure the initial thickness of the photoresist pattern using a profilometer or ellipsometer.
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» Place the patterned wafer in the plasma etcher.
 Introduce the desired etchant gas or gas mixture at a specific flow rate and pressure.
o Apply RF power to generate the plasma and etch the wafer for a predetermined time.

 After etching, remove the wafer from the chamber and measure the final thickness of the
photoresist pattern.

o Calculate the etch rate by dividing the change in thickness by the etch time (e.g., in
nm/minute)[4].

Visualizing the Process and Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are
provided.
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Caption: Mechanism of a positive-tone chemically amplified resist.
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Caption: Workflow for the evaluation of adamantane-based photoresists.
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Representative Adamantane Methacrylate Monomers
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Caption: Chemical structures of common adamantane-based monomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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